3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione

Medicinal Chemistry Computational Chemistry Scaffold Design

3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione (free base CAS 900641-32-9; HCl salt CAS 1049765-76-5) is a heterobifunctional building block that merges a piperazine amide with a thiolane-1,1-dione (cyclic sulfone) core. This arrangement creates a dual hydrogen bond acceptor/donor scaffold distinct from simpler piperazine or sulfone monomers.

Molecular Formula C9H16N2O3S
Molecular Weight 232.30 g/mol
Cat. No. B12221397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione
Molecular FormulaC9H16N2O3S
Molecular Weight232.30 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1C(=O)N2CCNCC2
InChIInChI=1S/C9H16N2O3S/c12-9(11-4-2-10-3-5-11)8-1-6-15(13,14)7-8/h8,10H,1-7H2
InChIKeyZOIKHJAOHBTYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procuring 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione Requires a Specification-First Approach


3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione (free base CAS 900641-32-9; HCl salt CAS 1049765-76-5) is a heterobifunctional building block that merges a piperazine amide with a thiolane-1,1-dione (cyclic sulfone) core [1]. This arrangement creates a dual hydrogen bond acceptor/donor scaffold distinct from simpler piperazine or sulfone monomers. The compound is primarily supplied as a hydrochloride salt (molecular weight 268.76 g/mol) for research and further manufacturing use, with a typical catalog purity of ≥95% . Its structural hybrid nature means procurement decisions cannot rely on generic purity metrics alone; subtle variations in the carbonyl linker geometry, sulfone oxidation state, or counterion form directly impact downstream synthetic utility and biological probe design.

The Substitution Risk for 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione: More Than Just a Piperazine


Attempting to substitute this compound with a generic piperazine amide or a simple thiolane-1,1-dione overlooks the critical role of the combined scaffold. The carbonyl linker between the piperazine and the thiolane ring is not a passive spacer; it constrains conformational flexibility and alters the electron density of both rings compared to direct-linked analogs like 3-(piperazin-1-yl)thiolane 1,1-dioxide . Furthermore, the fully oxidized cyclic sulfone is chemically distinct from the corresponding sulfoxide or sulfide, exhibiting different hydrogen-bonding capacity, metabolic stability, and reactivity [1]. Interchanging free base and hydrochloride salt forms without accounting for the 15% molecular weight difference and altered solubility will introduce stoichiometric errors in subsequent reactions. The quantitative evidence below details where these differences become measurable.

Evidence-Based Selection Guide for 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione: Quantified Differentiation Against Analogs


Molecular Topology and Hydrogen Bonding Capacity: Carbonyl Linker vs. Direct Amine Analog

The presence of a carbonyl linker in 3-(piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione introduces an additional hydrogen bond acceptor and alters molecular topology compared to its closest commercially available analog, 3-(piperazin-1-yl)thiolane 1,1-dioxide, where the piperazine is directly attached to the thiolane ring. The target compound has a computed hydrogen bond acceptor count of 4, versus 4 for the analog, but critically, the carbonyl oxygen provides a geometrically distinct acceptor vector that is absent in the direct amine analog . The topological polar surface area (TPSA) of the target compound is 66.9 Ų, compared to 58.8 Ų for the analog, representing a 13.8% increase in polar surface area that can influence membrane permeability and target engagement profiles [1].

Medicinal Chemistry Computational Chemistry Scaffold Design

Counterion and Form Specification: Free Base vs. Hydrochloride Purity and Molecular Weight

The commercially predominant form is the hydrochloride salt (CAS 1049765-76-5), supplied as a powder with a purity of 95% and a molecular weight of 268.76 g/mol . The free base form (CAS 900641-32-9) has a molecular weight of 232.30 g/mol and is supplied at 97% purity (NLT) . This 36.46 g/mol difference (15.7% mass increase for the HCl salt) directly impacts stoichiometric calculations for any downstream reaction. Selecting the HCl salt over the free base without adjusting molar equivalents will result in a 15.7% underdosing of the active free base.

Chemical Procurement Analytical Chemistry Synthetic Chemistry

Rotatable Bond Constraint and Conformational Pre-organization

The target compound features only one rotatable bond between the aromatic/cyclic systems, computed as the bond connecting the carbonyl carbon to the thiolane ring [1]. In contrast, a hypothetical analog with a methylene linker would have two rotatable bonds, offering greater conformational entropy. Reduced rotatable bond count is a key parameter in fragment-based drug design, as it lowers the entropic penalty upon target binding.

Medicinal Chemistry Scaffold Optimization Ligand Design

Solubility and Handling: Hydrochloride Salt Advantage for Aqueous Protocol Compatibility

While direct solubility measurements are not publicly reported for the free base, the hydrochloride salt form is the standard specification for biochemical assay supply (e.g., Santa Cruz Biotechnology, scbt.com) . This is consistent with the general class behavior of piperazine-containing compounds, where hydrochloride salt formation typically enhances aqueous solubility by 10- to 100-fold over the free base [1]. Solid salt forms also generally exhibit superior long-term storage stability at room temperature compared to free bases, which may be prone to hygroscopicity or carbonate formation.

Biochemical Assay Pre-formulation Solution Chemistry

Optimal Deployment Scenarios for 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione Based on Quantitative Evidence


Targeted Covalent Probe Design Requiring a Rigid Sulfone Electrophile

The thiolane-1,1-dione core is a recognized covalent warhead for specific cysteine proteases. The single rotatable bond between the warhead and the piperazine recognition element ensures that any binding event translates efficiently into covalent modification with minimal entropic penalty. Researchers developing activity-based probes for the deubiquitinase or caspase families should prioritize this scaffold over flexible alkyl-linked piperazine-sulfones, where linker flexibility can reduce effective molarity at the active site [1].

Fragment-Based Lead Generation Requiring a Dual Hydrogen-Bond Scaffold

The combination of a carbonyl amide and a cyclic sulfone provides two geometrically distinct, strong hydrogen bond acceptor motifs within a compact framework (MW < 270 g/mol). This makes the compound an ideal fragment for screening against targets that require bifurcated hydrogen bond interactions, such as kinase hinge regions or bromodomain acetyl-lysine pockets. Its TPSA of 66.9 Ų also falls within the optimal range for fragment oral bioavailability, making it suitable for early-stage oral drug discovery programs [2].

Synthetic Intermediate for Parallel Library Synthesis with Controlled Stoichiometry

Procurement of the hydrochloride salt (CAS 1049765-76-5) with a defined 95% purity from a traceable source ensures exact stoichiometric control for high-throughput amide coupling or sulfonamide library synthesis. The known 15.7% mass correction factor for the salt form must be applied when calculating molar equivalents for solution-phase parallel synthesis platforms, ensuring consistent loading across 96-well formats and avoiding the batch failures common when free base and salt forms are interchanged without correction .

Biochemical Assay Development with Pre-Validated Aqueous Solubility

For in vitro enzyme or cell-based assays, the ready availability of the water-compatible hydrochloride salt simplifies protocol development. Investigators can prepare concentrated DMSO stocks and dilute directly into aqueous buffer without pH adjustment concerns that accompany free base forms of piperazines, reducing assay variability and potential precipitation artifacts during dose-response curve generation .

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